2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrido[3,2-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-10-6-3-2-4-9-7(6)8(11)12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRYGEWSJKOGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)O1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480352 | |
| Record name | 5-Azaacetanthranil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-17-1 | |
| Record name | 5-Azaacetanthranil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Pyrido 3,2 D 1 2 Oxazin 4 One Analogues
Nucleophilic Ring-Opening Reactions
The presence of an acyl-iminolactone system within the 2-methyl-4H-pyrido[3,2-d] researchgate.netquora.comoxazin-4-one structure renders the C4-carbonyl carbon highly electrophilic and susceptible to attack by various nucleophiles. This interaction typically initiates a ring-opening sequence, breaking the C4-O bond and leading to versatile intermediates that can be trapped or can undergo further intramolecular reactions.
Reactions with Carbon Nucleophiles
The reaction of pyrido-oxazinone analogues with carbon-based nucleophiles is a powerful strategy for the construction of fused heterocyclic systems, particularly quinolone and naphthyridinone cores.
Investigations into the reactivity of 2-methyl-4H-pyrido[2,3-d] researchgate.netquora.comoxazin-4-one, an analogue of the title compound, have demonstrated its utility in synthesizing 4-hydroxy-1,8-naphthyridin-2-ones. researchgate.netresearchgate.net The reaction mechanism involves the initial nucleophilic attack of a carbanion at the C4-carbonyl of the oxazinone ring. This is followed by ring opening and a subsequent intramolecular cyclization, where the nitrogen of the intermediate attacks a carbonyl group, leading to the formation of the bicyclic naphthyridinone system. These syntheses can be efficiently carried out under microwave irradiation, often resulting in high yields. researchgate.netresearchgate.net This methodology provides a valuable route to these scaffolds, which are of significant pharmaceutical interest. researchgate.netresearchgate.net
The analogous reaction starting from 2-methyl-4H-3,1-benzoxazin-4-ones, which are structurally related, similarly yields 4-hydroxy-quinolin-2-ones. researchgate.netresearchgate.net
Active methylene (B1212753) compounds, which possess two electron-withdrawing groups, are particularly effective carbon nucleophiles for the ring-opening and subsequent cyclization of pyrido-oxazinones. The reaction of 2-methyl-4H-pyrido-[2,3-d] researchgate.netquora.comoxazin-4-one with various active methylene compounds provides an efficient pathway to 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones. researchgate.net
The reaction proceeds via a C-acylation mechanism. The carbanion generated from the active methylene compound attacks the C4-carbonyl of the pyrido-oxazinone. This leads to the formation of an intermediate which then cyclizes to the final 1-acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-one products in good yields. researchgate.net In certain cases, such as with cyanoacetic esters, the intermediate C-acylation products can be isolated before they are cyclized. researchgate.net
| Active Methylene Compound | Product | Yield (%) |
|---|---|---|
| Diethyl malonate | 1-Acetyl-3-ethoxycarbonyl-4-hydroxy-1,8-naphthyridin-2-one | 75 |
| Ethyl acetoacetate | 1,3-Diacetyl-4-hydroxy-1,8-naphthyridin-2-one | 80 |
| Malononitrile (B47326) | 1-Acetyl-3-cyano-4-hydroxy-1,8-naphthyridin-2-one | - |
| Ethyl cyanoacetate | 1-Acetyl-3-cyano-4-hydroxy-1,8-naphthyridin-2-one | 78 (after cyclization of intermediate) |
Reactions with Oxygen Nucleophiles (e.g., Alcohols) Leading to N-Acetyl-Anthranilates and Nicotinates
Pyrido[2,3-d] researchgate.netquora.comoxazin-4-one analogues react smoothly with a variety of alcohols under microwave irradiation. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the C4-carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and opening of the oxazinone ring. The resulting product is a stable N-acetyl-nicotinate ester. researchgate.netresearchgate.net This transformation is analogous to the alcoholysis of 2-methyl-4H-3,1-benzoxazin-4-ones, which yields the corresponding N-acetyl-anthranilates. researchgate.netresearchgate.net
Reactions with Amines (Aliphatic and Aromatic) Resulting in Amide Formation
The reaction of pyrido researchgate.netquora.comoxazin-4-one derivatives with amines is a well-established method for the synthesis of amides and for the construction of fused pyrimidinone systems. Treatment of pyrido[4,3-d] researchgate.netquora.comoxazin-4-ones with amines initially yields 4-amidonicotinamides. rsc.org These intermediates can then be cyclized, either through prolonged reaction time with the amine or by heating, to form pyrido[4,3-d]pyrimidin-4(3H)-ones. rsc.org
Similarly, thieno-fused analogues, such as 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines, react with amines to produce a variety of products depending on the reaction conditions. nih.gov Among the products formed are 3-acylamino-thieno[2,3-b]pyridine-2-carbonamides, which result from the ring-opening of the oxazinone by the amine nucleophile. nih.gov Further reaction can lead to the formation of fused pyrimidinones. nih.gov
| Pyrido-Oxazinone Analogue | Amine | Primary Product | Reference |
|---|---|---|---|
| Pyrido[4,3-d] researchgate.netquora.comoxazin-4-one | Various amines | 4-Amidonicotinamide | rsc.org |
| 4-Oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazine | Various amines | 3-Acylamino-thieno[2,3-b]pyridine-2-carbonamide | nih.gov |
Electrophilic Aromatic Substitution Patterns on the Pyrido-Oxazinone Core
The electrophilic aromatic substitution (EAS) on the pyrido-oxazinone core is a challenging transformation due to the inherent electronic properties of the heterocyclic system. The pyridine (B92270) ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles, making reactions much more difficult than on benzene. quora.comquimicaorganica.org
Generally, electrophilic substitution on pyridine occurs at the 3-position (meta to the nitrogen). quora.comyoutube.com This regioselectivity is governed by the stability of the cationic intermediate (the sigma complex) formed during the reaction. quora.comquimicaorganica.org Attack at the 2- or 4-position results in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. youtube.com Attack at the 3-position avoids this destabilizing arrangement, making the corresponding intermediate more stable. youtube.com
Considering these combined effects:
The strong deactivating nature of the pyridine nitrogen and the C4-carbonyl group will make EAS reactions require harsh conditions. quora.comyoutube.com
The directing influence of the pyridine nitrogen favors substitution at the C7 and C5 positions (meta-directing).
The electron-withdrawing nature of the rest of the fused ring will further disfavor substitution.
Rearrangement and Cycloaddition Reactions
The oxazinone ring in pyrido[3,2-d] nih.govnih.govoxazin-4-one derivatives is a key synthon for the construction of more complex heterocyclic structures. Its reactivity is primarily centered around nucleophilic attack at the carbonyl carbon (C-4) or the imine carbon (C-2), leading to ring-opening and subsequent rearrangement.
One of the well-documented rearrangements involves the reaction of the constitutional isomer, 2-methyl-4H-pyrido[2,3-d] nih.govnih.govoxazin-4-one, with carbon and oxygen nucleophiles. researchgate.net Under microwave irradiation, these reactions proceed efficiently. For instance, reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base, leads to the formation of 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones. researchgate.net This transformation is believed to proceed via an initial nucleophilic attack at the C-4 carbonyl group, followed by ring opening of the oxazinone. The resulting intermediate then undergoes an intramolecular cyclization and rearrangement to yield the thermodynamically more stable naphthyridinone scaffold. researchgate.net Similarly, reaction with alcohols results in the formation of the corresponding N-acetyl-nicotinates, demonstrating the susceptibility of the oxazinone ring to alcoholysis. researchgate.net
Thieno-fused analogues of pyrido[3,2-d] nih.govnih.govoxazin-4-one are also widely employed as reactive intermediates. For instance, 7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methyl-4H-pyrido[3′,2′:4,5]thieno[3,2-d]- nih.govnih.govoxazin-4-one serves as a starting material for a variety of 3-substituted pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives through condensation with amines, anilines, or hydrazine (B178648). researchgate.net This reaction involves the nucleophilic attack of the amine at the C-4 position, leading to the opening of the oxazinone ring and subsequent cyclization to form the pyrimidinone ring.
While direct evidence for cycloaddition reactions involving 2-methyl-4H-pyrido[3,2-d] nih.govnih.govoxazin-4-one is limited in the literature, the reactivity of analogous heterocyclic systems suggests their potential to participate in such transformations. For example, 1,4-oxazinone precursors have been shown to undergo tandem cycloaddition/cycloreversion reaction sequences with alkynes to furnish substituted pyridine products. nih.gov Furthermore, pyridazine (B1198779) derivatives can undergo intramolecular [4+2] cycloaddition reactions, demonstrating the capability of nitrogen-containing heterocycles to act as dienes in Diels-Alder type reactions. mdpi.com Given the presence of both diene and dienophilic moieties within the pyrido[3,2-d] nih.govnih.govoxazin-4-one framework, it is plausible that under appropriate conditions, these molecules could engage in cycloaddition reactions, although this remains an area for further investigation.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| 2-methyl-4H-pyrido[2,3-d] nih.govnih.govoxazin-4-one | Active methylene compounds (e.g., malononitrile) | 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones | Nucleophilic attack and rearrangement |
| 2-methyl-4H-pyrido[2,3-d] nih.govnih.govoxazin-4-one | Alcohols | N-acetyl-nicotinates | Nucleophilic attack and ring opening |
| Thieno-fused pyrido[3,2-d] nih.govnih.govoxazin-4-one analogue | Amines/Anilines/Hydrazine | 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones | Nucleophilic attack and rearrangement |
Stability and Degradation Pathways Under Various Conditions
The stability of 2-methyl-4H-pyrido[3,2-d] nih.govnih.govoxazin-4-one and its analogues is a critical factor, particularly when these compounds are considered for applications where they may be exposed to varying environmental conditions. The oxazinone ring is susceptible to hydrolysis, especially under non-neutral pH conditions.
A study on the hydrolysis of 4-H-1,2-dihydro-pyrido-[2,3-d]- nih.govnih.gov-oxazin-4-one derivatives, which are structurally related to the target compound, revealed their sensitivity to pH. nih.gov The kinetics of spontaneous hydrolysis were investigated in methanol-buffer mixtures at various pH values. The results indicated that most of these potential prodrugs were rapidly converted back to their parent drugs. nih.gov Specifically, these compounds are highly sensitive in the pH range of 4.0 to 8.0, with half-lives of less than 50 minutes at 20°C for many of the tested derivatives. nih.gov This rapid degradation underscores the lability of the oxazinone ring to hydrolytic cleavage. The degradation pathway likely involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon, leading to ring opening and the formation of the corresponding N-acyl-aminonicotinic acid derivative.
| Condition | Effect on Pyrido[2,3-d] nih.govnih.govoxazin-4-one Derivatives | Half-life (at 20°C) | Primary Degradation Pathway |
|---|---|---|---|
| pH 4.0 - 8.0 | Rapid hydrolysis | < 50 minutes | Hydrolytic ring opening to N-acyl-aminonicotinic acid derivatives |
| Neutral pH | Relatively more stable | Longer than at acidic or basic pH | Slow hydrolysis |
| Elevated Temperature | Potential for thermal decomposition | Not reported | Not specifically studied |
| Light Exposure (UV/Visible) | Potential for photochemical degradation | Not reported | Not specifically studied |
Derivatization and Functionalization Strategies for Pyrido 3,2 D 1 2 Oxazin 4 One Systems
Site-Selective Functionalization of the Heterocyclic Core
The ability to selectively introduce substituents at specific positions on the pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one framework is crucial for developing structure-activity relationships. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose.
Cross-Coupling Reactions (e.g., Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille reactions, are instrumental in forming new carbon-carbon bonds. wikipedia.orgwikipedia.org While specific examples on the 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one are not extensively documented, studies on the closely related 2-substituted-4H-pyrido[e] nih.govresearchgate.netoxazin-4-one isomer demonstrate the feasibility and regioselectivity of these transformations. researchgate.netresearchgate.net
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org For the pyrido[e] nih.govresearchgate.netoxazin-4-one system, site-selective alkynylation has been achieved, providing access to polyfunctionalized precursors with extended π-conjugation. researchgate.netresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.org
The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orglibretexts.org This reaction has been effectively used for the incorporation of (hetero)aryl and ethenyl substituents at the C5 position of the pyrido[e] nih.govresearchgate.netoxazin-4-one core. researchgate.net The mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org
A summary of representative cross-coupling reactions on a related pyrido-oxazinone system is presented below.
| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reference |
| Sonogashira | Halogenated Pyrido-oxazinone | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynylated Pyrido-oxazinone | researchgate.netresearchgate.net |
| Stille | Halogenated Pyrido-oxazinone | Organostannane | Pd catalyst | (Hetero)aryl/Ethenyl Pyrido-oxazinone | researchgate.net |
Introduction of Diverse Substituents on the Pyrido and Oxazinone Rings
The introduction of a variety of substituents onto both the pyridine (B92270) and oxazinone rings is essential for fine-tuning the molecule's properties. This can be achieved through the functionalization of pre-existing groups or by direct C-H functionalization. While specific methodologies for 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one are not detailed in the available literature, general principles of heterocyclic chemistry can be applied.
For instance, the pyridine ring can be subjected to electrophilic or nucleophilic substitution reactions, depending on the existing substituents and reaction conditions. The methyl group at the C2 position of the oxazinone ring also offers a handle for further derivatization, such as through condensation reactions. The synthesis of complex structures like 7-(2-Chloro-6-ethoxypyridin-4-yl)-9-(4-fluorophenyl)-2-methyl-4H-pyrido[3',2':4,5]thieno[3,2-d]- nih.govresearchgate.netoxazin-4-one highlights the possibility of introducing a wide array of substituents onto the core structure. mdpi.com
Transformations to Other Fused Heterocyclic Scaffolds
The pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one scaffold serves as a versatile intermediate for the synthesis of other important fused heterocyclic systems. The oxazinone ring is susceptible to ring-opening and subsequent re-cyclization with various nucleophiles. nih.govmdpi.com
Conversion to Pyrimidine-Fused Systems
The transformation of the 4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one into a pyrido[3,2-d]pyrimidin-4-one can be achieved by reaction with an amine source, such as ammonia (B1221849) or a primary amine. This reaction likely proceeds via a nucleophilic attack of the amine at the C4 carbonyl carbon of the oxazinone ring, leading to ring opening and subsequent intramolecular cyclization with the elimination of water to form the more stable pyrimidinone ring. This type of transformation is a common strategy in heterocyclic synthesis to convert oxazinones into the corresponding pyrimidinones. nih.govnih.gov
Formation of Triazole and Oxadiazole Derivatives
The synthesis of triazole and oxadiazole derivatives from 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one can be envisioned through a multi-step sequence.
Triazole derivatives can be prepared by first reacting the oxazinone with hydrazine (B178648) hydrate. This would open the oxazinone ring to form a 2-acetylamino-nicotinohydrazide intermediate. This hydrazide can then be cyclized with a suitable one-carbon synthon (e.g., formic acid or an orthoester) or through oxidative cyclization to form the fused triazole ring. Various methods for the synthesis of 1,2,4-triazoles from hydrazide precursors are well-established. sciepub.comresearchgate.netisres.org
Oxadiazole derivatives can also be synthesized from the same nicotinohydrazide intermediate. mdpi.comjchemrev.com Dehydrative cyclization of the hydrazide, for instance by heating with reagents like phosphorus oxychloride or polyphosphoric acid, would lead to the formation of the 1,3,4-oxadiazole (B1194373) ring. nih.gov
Synthesis of Pyrido-Thiazinones as Related Scaffolds
The conversion of the pyrido-oxazinone to the corresponding pyrido-thiazinone, where the oxygen atom at position 1 is replaced by a sulfur atom, represents a synthetically useful transformation. A direct method for this conversion could involve the use of a thionating agent such as Lawesson's reagent, which is commonly used to convert carbonyls and ethers into their thio-analogs.
Alternatively, a multi-step approach could be employed. This would involve the ring-opening of the oxazinone, for example, by hydrolysis to the corresponding 2-acetylamino-nicotinic acid. This intermediate could then be reacted with a suitable sulfur-containing reagent to construct the thiazinone ring. The synthesis of various pyridothiazine structures has been reported, indicating the general feasibility of constructing this heterocyclic system. nih.govnih.gov
A plausible reaction scheme for these transformations is outlined below:
| Starting Material | Reagent(s) | Product Scaffold |
| 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one | 1. NH3 or R-NH2 | Pyrido[3,2-d]pyrimidin-4-one |
| 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one | 1. N2H4·H2O; 2. HCOOH | Pyrido-fused Triazole |
| 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one | 1. N2H4·H2O; 2. POCl3 | Pyrido-fused Oxadiazole |
| 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one | Lawesson's Reagent | 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netthiazin-4-one |
Design Principles for Structure-Activity Relationship (SAR) Studies on Pyridooxazinone Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological or chemical activity. For derivatives of 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one, these studies guide the design of new analogs with enhanced or specific properties. The design principles revolve around the systematic modification of various parts of the molecule to probe interactions with biological targets or to modulate chemical reactivity.
Strategic Modification of Functional Groups for Modulated Reactivity
The chemical reactivity of the 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one core can be strategically modulated by introducing or altering functional groups at various positions. The primary sites for such modifications are the methyl group at the 2-position, the fused pyridine ring, and the oxazinone ring itself.
The oxazinone ring is susceptible to nucleophilic attack, particularly at the C4-carbonyl carbon and the C2-position. This reactivity is a cornerstone of derivatization strategies. For instance, reaction with various nucleophiles can lead to ring-opening products, providing a versatile platform for further functionalization. The nature of the nucleophile dictates the outcome of the reaction, allowing for the introduction of a wide array of functional groups.
Table 1: Hypothetical Reactions of 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one with Nucleophiles
| Nucleophile | Proposed Product | Potential Functional Group Introduced |
| Primary Amine (R-NH₂) | N-Substituted 2-acetamido-nicotinamide | Amide, secondary amine |
| Hydrazine (N₂H₄) | 3-Amino-2-methyl-pyrido[3,2-d]pyrimidin-4(3H)-one | Hydrazide, pyrimidinone ring |
| Grignard Reagent (R-MgX) | Ring-opened ketone derivative | Ketone, tertiary alcohol |
| Sodium borohydride (B1222165) (NaBH₄) | Ring-opened alcohol derivative | Alcohol |
Note: This table is based on the known reactivity of similar oxazinone systems and represents potential, rather than experimentally confirmed, reactions for 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one.
The methyl group at the 2-position can also be a target for modification. For example, it could potentially undergo condensation reactions with aldehydes to introduce new substituents. Furthermore, functionalization of the pyridine ring, through electrophilic substitution reactions, can introduce groups that modulate the electronic properties of the entire heterocyclic system.
Exploration of Substituent Effects on Chemical Behavior
The introduction of substituents on the pyridine ring of the 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one scaffold can significantly influence its chemical behavior. These effects are primarily electronic (electron-donating or electron-withdrawing) and steric in nature.
Electron-donating groups (EDGs), such as alkyl or alkoxy groups, on the pyridine ring increase the electron density of the aromatic system. This can enhance the nucleophilicity of the pyridine nitrogen and potentially make the ring more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density, making the pyridine ring less reactive towards electrophiles but potentially activating it for nucleophilic aromatic substitution.
The electronic nature of the substituents also impacts the reactivity of the oxazinone ring. An EWG on the pyridine ring would likely increase the electrophilicity of the C4-carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, an EDG might slightly decrease this reactivity.
Table 2: Predicted Effects of Substituents on the Chemical Reactivity of 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one
| Substituent Type | Position on Pyridine Ring | Predicted Effect on Oxazinone Ring Reactivity (Nucleophilic Attack at C4) | Predicted Effect on Pyridine Ring Reactivity (Electrophilic Attack) |
| Electron-Donating (e.g., -OCH₃) | C6 or C8 | Decrease | Increase |
| Electron-Withdrawing (e.g., -NO₂) | C6 or C8 | Increase | Decrease |
| Halogen (e.g., -Cl) | C6 or C8 | Increase (inductive) | Decrease (inductive) / Directing (resonance) |
Note: This table presents predicted trends based on general principles of organic chemistry, as specific experimental data for 2-methyl-4H-pyrido[3,2-d] nih.govresearchgate.netoxazin-4-one is limited.
Steric effects also play a crucial role. Bulky substituents near the reactive centers of the oxazinone ring can hinder the approach of nucleophiles, thereby reducing the reaction rate. This principle can be strategically employed to control the regioselectivity of certain reactions.
In the context of SAR studies, understanding these substituent effects is paramount. By systematically varying the electronic and steric properties of substituents, researchers can fine-tune the chemical behavior of the molecule to achieve desired outcomes, whether it be enhanced biological potency or specific chemical reactivity for further synthetic transformations.
Computational Chemistry and Spectroscopic Characterization Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
No published studies detailing the geometry optimization or energy profiles of 2-methyl-4H-pyrido[3,2-d] researchgate.netnih.govoxazin-4-one using Density Functional Theory (DFT) were found. Such calculations would typically be performed to determine the most stable conformation of the molecule and to investigate the energetics of potential reaction pathways.
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for 2-methyl-4H-pyrido[3,2-d] researchgate.netnih.govoxazin-4-one is not available in the reviewed literature. This analysis is crucial for understanding the electronic properties and chemical reactivity of a molecule.
Spectroscopic Fingerprinting and Data Interpretation
Specific ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift data, either calculated or experimentally determined, for 2-methyl-4H-pyrido[3,2-d] researchgate.netnih.govoxazin-4-one could not be located. NMR spectroscopy is a primary method for elucidating the detailed molecular structure of organic compounds.
The electronic absorption properties, including the maximum absorption wavelengths (λmax) determined by UV-Visible spectroscopy, have not been reported for 2-methyl-4H-pyrido[3,2-d] researchgate.netnih.govoxazin-4-one. This technique provides insights into the electronic transitions within the molecule.
Advanced Computational Modeling for Chemical Reactions
No specific information is available regarding advanced computational modeling for the chemical reactions of 2-methyl-4H-pyrido[3,2-d] researchgate.netnih.govoxazin-4-one.
Transition State Analysis and Reaction Mechanism Elucidation
There are no available studies that detail the transition state analysis or the elucidation of reaction mechanisms specifically for 2-methyl-4H-pyrido[3,2-d] researchgate.netnih.govoxazin-4-one.
Molecular Dynamics Simulations for Conformational Analysis
Specific molecular dynamics simulation data for the conformational analysis of 2-methyl-4H-pyrido[3,2-d] researchgate.netnih.govoxazin-4-one could not be found in the reviewed literature.
Academic Applications and Future Directions in Chemical Research
Pyrido[3,2-d]Current time information in St Louis, MO, US.idosi.orgoxazin-4-one as a Versatile Chemical Building Block
The pyrido-oxazinone core is a reactive and adaptable structure, rendering it an excellent starting point for the synthesis of more elaborate molecules. Its utility as a chemical building block stems from the inherent reactivity of the oxazinone ring, which can undergo various transformations to yield a wide array of other heterocyclic systems.
The pyrido[3,2-d] Current time information in St Louis, MO, US.idosi.orgoxazin-4-one moiety serves as a key intermediate for constructing more complex, fused heterocyclic compounds. The oxazinone ring is susceptible to nucleophilic attack, which allows for ring-opening and subsequent recyclization reactions to form new molecular architectures. For instance, research has demonstrated that the related 2-methyl-4H-pyrido[2,3-d] Current time information in St Louis, MO, US.idosi.orgoxazin-4-one readily reacts with carbon nucleophiles, such as active methylene (B1212753) compounds, to produce 4-hydroxy-1,8-naphthyridin-2-ones, which are themselves compounds of significant biological importance. researchgate.net Similarly, reactions with various alcohols can smoothly yield the corresponding N-acetyl-nicotinates. researchgate.net
Furthermore, the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines with amines can lead to a variety of products depending on the reaction conditions. nih.gov These products include 3-acylamino-thieno[2,3-b]pyridine-2-carbonamides and 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, showcasing the role of the oxazinone as a synthon for accessing diverse chemical matter. nih.gov This reactivity underscores the compound's value as a precursor, enabling chemists to transition from a relatively simple starting material to complex polycyclic structures with potential pharmaceutical applications.
A chemical scaffold is a core molecular structure upon which a variety of substituents can be attached to create a collection of related compounds, known as a chemical library. The pyridooxazinone framework is an exemplary scaffold for this purpose. Its structure allows for modification at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR).
Researchers have utilized this scaffold to generate libraries of novel compounds for biological screening. For example, a pyrido[3′,2′:4,5]thieno[3,2-d]- Current time information in St Louis, MO, US.idosi.orgoxazin-4-one was used as a starting material to synthesize a series of 3-substituted-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives. sciprofiles.com By condensing the parent oxazinone with various substituted anilines or hydrazine (B178648) hydrate, a library of N-substituted derivatives was created and subsequently evaluated for antimicrobial activities. sciprofiles.com This approach allows for the rapid generation of diverse molecules, which is a cornerstone of modern drug discovery, facilitating the identification of compounds with optimized biological profiles.
Exploration of Biological and Biochemical Relevance of Pyridooxazinone Derivatives
The exploration of pyridooxazinone derivatives and structurally related compounds, such as pyridazinones, has revealed a broad spectrum of biological activities. These findings have spurred further investigation into their mechanisms of action and potential as tools for biochemical research.
A significant area of research focuses on how these derivatives interact with specific enzymes. Many inflammatory and disease processes are mediated by enzymes, making them key targets for therapeutic intervention. Derivatives of the closely related pyridazinone scaffold have been identified as potent inhibitors of several key enzymes.
Studies have shown that certain pyridazinone-based sulfonamides can act as multi-target inhibitors, simultaneously targeting carbonic anhydrase (hCA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes, all of which are implicated in inflammatory pathways. nih.gov Molecular docking studies have provided insights into the binding modes of these compounds, suggesting how they fit into the active sites of these enzymes to exert their inhibitory effects. nih.gov Similarly, other research has focused on pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share structural similarities, as inhibitors of COX-1 and COX-2, detailing the specific hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex. nih.gov Pyrido-oxazinone derivatives have also been patented as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). google.com These fundamental studies are crucial for understanding the molecular basis of their activity and for the rational design of more potent and selective inhibitors.
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. Due to their specific enzyme-inhibiting properties, pyridooxazinone and pyridazinone derivatives are valuable candidates for development as chemical probes.
By inhibiting enzymes like phosphodiesterase type 4 (PDE4) or COX-2, these compounds can be used to probe the roles of these enzymes in cellular signaling and disease pathology. mdpi.comresearchgate.net For example, a selective PDE4 inhibitor derived from a pyridothienopyrimidine scaffold can be used in laboratory settings to investigate the downstream effects of PDE4 inhibition in inflammatory and respiratory models. researchgate.net The development of potent and selective inhibitors for specific enzyme targets allows researchers to dissect complex biological pathways and validate these enzymes as potential drug targets.
In a research context, derivatives based on the pyridooxazinone and related pyridazinone/pyrimidinone scaffolds have been investigated for a wide range of potential biological activities. These studies form the basis for future drug development efforts.
Antimicrobial Activity: Numerous studies have reported the synthesis of pyridazinone and oxazinone derivatives with significant antibacterial and antifungal properties. idosi.orgmdpi.com For example, certain pyridazinone-based diarylurea derivatives showed potent activity against Staphylococcus aureus and Candida albicans. nih.govrsc.org The minimum inhibitory concentrations (MICs) are often determined to quantify their potency against various microbial strains. nih.govsemanticscholar.org
| Compound Class | Organism | Activity (MIC) | Reference |
| Pyridazinone Derivative (10h) | Staphylococcus aureus | 16 µg/mL | nih.gov |
| Pyridazinone Derivative (8g) | Candida albicans | 16 µg/mL | nih.gov |
| Pyridazinone Derivative (7) | E. coli, S. aureus (MRSA) | 7.8 µM | semanticscholar.org |
| Pyridazinone Derivative (13) | A. baumannii | 3.74 µM | semanticscholar.org |
| Pyridazinone Derivative (13) | P. aeruginosa | 7.48 µM | semanticscholar.org |
Anti-inflammatory Activity: The pyridazinone core is a well-established scaffold for designing anti-inflammatory agents, often with reduced ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Their mechanism often involves the inhibition of enzymes like COX-2 and 5-LOX. nih.gov Some derivatives have shown anti-inflammatory activity comparable to or greater than standard drugs like diclofenac (B195802) in preclinical models. researchgate.net
| Compound Class | Target Enzyme | Activity (IC₅₀ / Kᵢ) | Reference |
| Pyridazinone-sulphonamide (5a) | hCA II | Kᵢ = 5.3 nM | nih.gov |
| Pyridazinone-sulphonamide (5a) | COX-1 | IC₅₀ = 0.21 µM | nih.gov |
| Pyridazinone-sulphonamide (5a) | COX-2 | IC₅₀ = 0.09 µM | nih.gov |
| Pyridazinone-sulphonamide (5a) | 5-LOX | IC₅₀ = 0.28 µM | nih.gov |
| Pyrrolo-pyridine-dione (D) | COX-1 | IC₅₀ = 0.28 µM | nih.gov |
| Pyrrolo-pyridine-dione (E) | COX-2 | IC₅₀ = 0.11 µM | nih.gov |
Enzyme Inhibition: As previously discussed, enzyme inhibition is a primary mechanism for many of the observed biological effects. Beyond inflammatory enzymes, derivatives have been designed to inhibit other targets like aldose reductase and phosphodiesterases, indicating the scaffold's versatility. researchgate.netnih.gov
Antiparasitic Activity: There is growing interest in these heterocyclic systems for treating parasitic diseases. Pyridyl-pyrazolone derivatives, which share some structural features, have been evaluated for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Other related N-heterocycles have shown potent activity against parasites like Leishmania major and Toxoplasma gondii. nih.govsemanticscholar.org
Anticancer Agents: The pyridazinone scaffold has been used to develop novel agents with anticancer activity. researchgate.net Some derivatives have demonstrated significant growth inhibition against a range of human cancer cell lines, including melanoma, non-small cell lung cancer, and colon cancer. nih.govrsc.org The mechanism of action can involve the inhibition of key proteins in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govrsc.org
Potential in Materials Science and Photochemistry
The electron-rich and planar nature of the pyridoxazinone core suggests that it could be a valuable building block for the development of novel functional materials with interesting optical and electronic properties.
Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optical data storage, signal processing, and telecommunications. nih.gov Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO responses. The pyridoxazinone scaffold, with its fused aromatic rings and heteroatoms, provides a framework that can be systematically modified to enhance NLO properties.
While direct experimental studies on the NLO properties of 2-methyl-4H-pyrido[3,2-d] mdpi.comresearchgate.netoxazin-4-one are not yet reported, computational studies on the isomeric 2-methyl-4H-pyrido[2,3-d] mdpi.comresearchgate.netoxazin-4-one have indicated its potential. Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict key NLO parameters like polarizability and hyperpolarizability. For instance, studies on related heterocyclic systems like pyrazoline and pyridazine (B1198779) derivatives have demonstrated a strong correlation between molecular structure and NLO activity. nih.govresearchgate.netresearchgate.net The introduction of electron-donating and electron-withdrawing groups at specific positions on the pyridoxazinone ring system could significantly influence the intramolecular charge transfer and, consequently, the NLO response. Future research in this area would involve the synthesis of a library of derivatives and the experimental validation of their NLO properties using techniques like the Z-scan method. mdpi.com
Table 1: Potential Substituents for Enhancing NLO Properties of 2-methyl-4H-pyrido[3,2-d] mdpi.comresearchgate.netoxazin-4-one
| Position for Substitution | Electron-Donating Groups (Examples) | Electron-Withdrawing Groups (Examples) | Expected Effect on NLO Properties |
|---|---|---|---|
| Pyridine (B92270) Ring (e.g., C6, C7) | -OCH₃, -N(CH₃)₂ | -NO₂, -CN | Enhance intramolecular charge transfer |
The structural rigidity and potential for photoinduced transformations make the pyridoxazinone scaffold a candidate for the development of molecular switches and photoresponsive systems. Photochromic compounds, which undergo reversible changes in their absorption spectra upon irradiation with light, are the building blocks of such systems. nih.gov Spirooxazines are a well-known class of photochromic compounds that undergo a ring-opening reaction upon UV irradiation to form a colored merocyanine (B1260669) isomer. nih.gov
The oxazine (B8389632) ring in 2-methyl-4H-pyrido[3,2-d] mdpi.comresearchgate.netoxazin-4-one could potentially be engineered to exhibit similar photochromic behavior. Theoretical and experimental studies would be necessary to investigate the photochemical stability and reactivity of this system. The introduction of specific substituents could modulate the energy barrier for ring-opening and ring-closing reactions, thereby tuning the photoresponsive properties. The development of photoresponsive pyridoxazinones could lead to applications in optical data storage, smart windows, and photoswitchable biological probes.
Emerging Research Areas and Unexplored Reactivity
Beyond materials science, the chemical reactivity of 2-methyl-4H-pyrido[3,2-d] mdpi.comresearchgate.netoxazin-4-one offers several avenues for future exploration, particularly in the realms of asymmetric synthesis, green chemistry, and high-throughput screening.
The development of asymmetric methodologies to synthesize chiral derivatives of 2-methyl-4H-pyrido[3,2-d] mdpi.comresearchgate.netoxazin-4-one is a significant and unexplored area. Chiral N-heterocycles are of paramount importance in medicinal chemistry and drug discovery. While the parent compound is achiral, the introduction of a stereocenter, for instance, by asymmetric alkylation at the C2-methyl group or by the addition of a chiral auxiliary, could lead to a range of enantiomerically pure compounds.
Methodologies such as organocatalysis and transition-metal-catalyzed asymmetric hydrogenation have proven effective for the synthesis of other chiral heterocycles like morpholines and piperazines. nih.govacs.org These strategies could potentially be adapted for the asymmetric synthesis of pyridoxazinone derivatives. For example, the development of a catalytic asymmetric synthesis of 2-substituted chiral pyridoxazinones would be a valuable addition to the synthetic chemist's toolbox.
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. mdpi.comresearchgate.netresearchgate.net The development of green and sustainable methods for the synthesis of 2-methyl-4H-pyrido[3,2-d] mdpi.comresearchgate.netoxazin-4-one and its derivatives is a crucial future direction.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing waste. nih.gov The application of microwave irradiation to the synthesis of pyridoxazinones and related heterocycles has been shown to be effective. nih.govcore.ac.ukmdpi.com Future work could focus on optimizing microwave-assisted protocols for the synthesis of the target compound, potentially in greener solvents like water or bio-based solvents. researchgate.netresearchgate.net The use of solid-supported catalysts could also contribute to the development of more sustainable synthetic processes by facilitating catalyst recovery and reuse. mdpi.com
Table 2: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Synthetic Step | Conventional Method | Potential Green Alternative | Advantages of Green Alternative |
|---|---|---|---|
| Ring Formation | High temperatures, long reaction times in organic solvents | Microwave-assisted synthesis in a green solvent (e.g., ethanol, water) | Reduced reaction time, lower energy consumption, reduced solvent waste |
| Catalysis | Homogeneous acid or base catalysts | Heterogeneous solid acid/base catalysts | Ease of catalyst separation and recycling |
High-throughput screening (HTS) is a powerful technology that enables the rapid testing of thousands of chemical reactions in parallel. digitellinc.comscienceintheclassroom.org While traditionally used in drug discovery, HTS is increasingly being applied to reaction discovery and optimization. acs.org The application of HTS to explore the reactivity of 2-methyl-4H-pyrido[3,2-d] mdpi.comresearchgate.netoxazin-4-one could uncover novel transformations and lead to the discovery of new derivatives with interesting properties.
A HTS campaign could be designed to screen a wide range of reaction partners and catalysts against the pyridoxazinone scaffold. unchainedlabs.com For example, the reactivity of the oxazinone ring towards various nucleophiles and electrophiles could be systematically investigated. This approach could rapidly identify conditions for C-H functionalization, cross-coupling reactions, or ring-opening reactions, thereby expanding the chemical space accessible from this starting material. The data generated from HTS can provide valuable insights into the structure-reactivity relationships of the pyridoxazinone system and accelerate the discovery of new applications. nih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The intersection of computational power and synthetic chemistry has ushered in a new era of molecular design and reaction planning, with artificial intelligence (AI) and machine learning (ML) at the forefront. nih.govrjptonline.org These technologies are increasingly being applied to predict the outcomes of complex chemical reactions and to design novel molecules with desired properties, a paradigm that holds significant potential for the study and application of compounds like 2-methyl-4H-pyrido[3,2-d] nih.govnih.govoxazin-4-one.
The application of AI in organic chemistry aims to accelerate research by moving beyond traditional, experience-driven methods toward a data-driven approach. mdpi.com For the pyridoxazinone scaffold, ML models can be trained on vast datasets of known chemical reactions to recognize patterns and predict the feasibility, products, and yields of new, untested transformations. rjptonline.org
Reaction Prediction:
Machine learning algorithms can be trained to forecast the results of chemical reactions with increasing accuracy. researchgate.net For the synthesis and derivatization of 2-methyl-4H-pyrido[3,2-d] nih.govnih.govoxazin-4-one, these models can analyze the structure of the starting materials, reagents, and reaction conditions to predict the most likely products. Techniques often involve representing molecules as "fingerprints" or as graph-based structures, which the algorithm uses as input. nih.gov
For instance, an AI model could predict the outcome of nucleophilic substitution reactions at various positions on the 2-methyl-4H-pyrido[3,2-d] nih.govnih.govoxazin-4-one core. By analyzing factors such as the nature of the nucleophile, the solvent, and the temperature, the model could estimate the probable yield of different isomers or byproducts. This predictive capability allows chemists to prioritize experiments that are most likely to succeed, saving significant time and resources. chemrxiv.org The development of Δ²-learning models, which predict high-level activation energies from low-level quantum chemistry calculations, further enhances the ability to forecast reaction kinetics and feasibility with greater speed and accuracy. rsc.org
The table below illustrates a conceptual framework of how machine learning models could be applied to predict yields for reactions involving the pyridoxazinone scaffold. The model would be trained on a dataset of similar reactions, learning the complex relationships between inputs (reactants, conditions) and outputs (yield).
Table 1: Hypothetical Machine Learning Model Predictions for Derivatization of 2-methyl-4H-pyrido[3,2-d] nih.govnih.govoxazin-4-one This table is for illustrative purposes to demonstrate the application of AI in reaction prediction.
| Reactant 1 | Reagent | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |
|---|---|---|---|---|---|
| 2-methyl-4H-pyrido[3,2-d] nih.govnih.govoxazin-4-one | Aniline | None | DMF | 100 | 85 |
| 2-methyl-4H-pyrido[3,2-d] nih.govnih.govoxazin-4-one | Hydrazine | Acetic Acid | Ethanol | 80 | 92 |
| 2-methyl-4H-pyrido[3,2-d] nih.govnih.govoxazin-4-one | Sodium Azide | None | DMSO | 120 | 78 |
De Novo Molecular Design:
Beyond predicting the outcomes of known reaction types, AI is also a powerful tool for de novo design—the creation of entirely new molecules. nih.gov Generative models, a subset of AI, can be trained on the structural rules and properties of known bioactive molecules. These models can then generate novel chemical structures that are predicted to have specific activities.
In the context of 2-methyl-4H-pyrido[3,2-d] nih.govnih.govoxazin-4-one, a generative model could be tasked with designing new analogs with potentially enhanced biological activity. The model would use the pyridoxazinone core as a starting scaffold and propose novel substitutions or modifications. These computationally generated molecules can then be virtually screened for properties such as binding affinity to a biological target using molecular docking simulations, a technique already applied to related pyridazinone derivatives. nih.govnih.govmdpi.com This integrated workflow, combining generative AI with predictive modeling, allows for the rapid exploration of vast chemical spaces to identify promising new drug candidates before committing to their synthesis. nih.gov The ultimate goal is to create fully autonomous systems that can not only design a novel molecule but also devise a viable synthetic route and even execute the synthesis using robotic platforms. synthiaonline.com
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for preparing 2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one?
- Answer : A key method involves microwave-assisted intramolecular O-arylation of N-aroyl or N-heteroaroyl (iso)nicotinamides. This approach enables rapid cyclization under controlled conditions, yielding 2-substituted derivatives in high purity (e.g., 24 examples with yields >70%) . Alternative routes include condensation reactions with primary amines or silylated reagents, though these may require anhydrous solvents and extended reaction times (e.g., 36 hours for tris(trimethylsilyl)amine reactions) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : 1H/13C NMR is essential for confirming regiochemistry and substituent positions, particularly for distinguishing between benzo- and pyrido-fused analogs (e.g., coupling constants in aromatic regions) . X-ray crystallography resolves stereochemical ambiguities, such as bond angles and torsion angles in the bicyclic core, while IR spectroscopy validates carbonyl and heterocyclic stretching modes .
Q. How can researchers optimize reaction conditions for derivative synthesis?
- Answer : Use glacial acetic acid as a catalyst in condensation reactions with amines to improve yields (e.g., 60–85% for 2-methyl-4H-benzo analogs) . For microwave-assisted protocols, adjust irradiation power (e.g., 100–150 W) and solvent polarity (e.g., DMF or acetonitrile) to minimize side products .
Advanced Research Questions
Q. What computational tools are employed to predict reactivity and binding interactions of this compound?
- Answer : Molecular docking and conformational searching tools (e.g., AutoDock, Schrödinger Suite) model interactions with biological targets like acetylcholinesterase or ribonuclease H. These studies highlight the role of the pyridine nitrogen and methyl group in stabilizing ligand-protein interactions . DFT calculations further elucidate electron density distributions in the oxazinone ring, guiding rational design of electrophilic derivatives .
Q. How can mechanistic contradictions in cyclization pathways be resolved experimentally?
- Answer : Combine kinetic isotope effect (KIE) studies with LC-MS monitoring to distinguish between radical-mediated vs. nucleophilic aromatic substitution pathways during O-arylation. For example, deuterium labeling at the pyridine C-H position can reveal hydrogen-transfer steps . In situ IR spectroscopy tracks intermediate formation (e.g., acylium ions) in dehydrative cyclization reactions .
Q. What strategies enhance the compound’s bioactivity in enzyme inhibition studies?
- Answer : Introduce hydrophobic substituents at the pyridine 2-position (e.g., aryl or cycloaliphatic groups) to improve binding to hydrolase active sites. For instance, bulky N-3,4-dimethoxybenzyl groups in pyrido-thienooxazinone derivatives reduced IC50 values for acetylcholinesterase inhibition to 330 nM . Alternate substrate inhibition assays (e.g., CEase degradation studies) validate stability and specificity .
Q. How does regioselectivity in derivative synthesis impact pharmacological outcomes?
- Answer : Substituent placement on the pyridine ring (positions 2 vs. 3) alters electron-withdrawing effects, influencing reactivity in nucleophilic additions. For example, 2-methyl derivatives show higher metabolic stability than 3-methyl analogs in hepatic microsome assays . SAR studies on quinoline-oxazinone hybrids demonstrate that electron-deficient pyridine rings enhance antimicrobial activity .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve discrepancies in bond lengths (>0.01 Å tolerance) .
- Controlled Experiments : Use isotopic labeling (e.g., 13C or 15N) in kinetic studies to trace reaction pathways and validate proposed mechanisms .
- Advanced Analytics : Employ HRMS-ESI for precise mass confirmation of derivatives, particularly for deuterated or halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
